
1-Decene, 4-ethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decene, 4-ethyl is an organic compound with the molecular formula C12H24. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of hydrocarbons and is specifically an unsaturated hydrocarbon due to the double bond in its structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Decene, 4-ethyl can be synthesized through various methods. One common approach involves the oligomerization of ethene and alpha-olefins using chromium-based catalysts. The reaction is typically carried out in a high-pressure reactor with reaction pressures ranging from 1.0 to 5.0 MPa and temperatures between 60 to 160°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Ziegler-Natta catalysts. These catalysts facilitate the polymerization of ethylene, leading to the formation of higher alpha-olefins, including this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Decene, 4-ethyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Haloalkanes.
Aplicaciones Científicas De Investigación
1-Decene, 4-ethyl has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of lubricants, detergents, and plasticizers
Mecanismo De Acción
The mechanism of action of 1-Decene, 4-ethyl involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the double bond in this compound reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form alkanes .
Comparación Con Compuestos Similares
1-Decene: Another alkene with a similar structure but without the ethyl group.
4-Methyl-1-decene: Similar structure but with a methyl group instead of an ethyl group.
1-Dodecene: A longer chain alkene with similar properties
Uniqueness: 1-Decene, 4-ethyl is unique due to the presence of the ethyl group at the fourth position, which influences its chemical reactivity and physical properties. This structural variation can lead to differences in boiling points, melting points, and reactivity compared to its similar compounds .
Propiedades
Número CAS |
104256-06-6 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
4-ethyldec-1-ene |
InChI |
InChI=1S/C12H24/c1-4-7-8-9-11-12(6-3)10-5-2/h5,12H,2,4,6-11H2,1,3H3 |
Clave InChI |
YRVRPNGIWJYHPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)
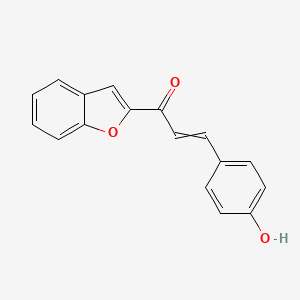
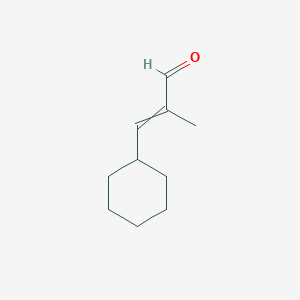


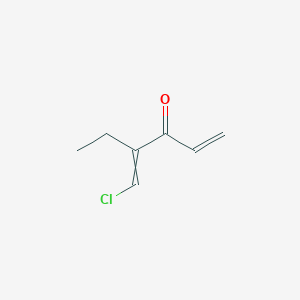
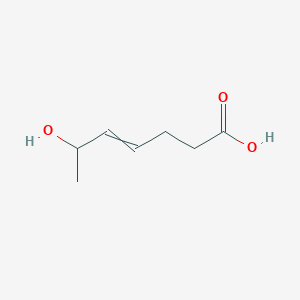
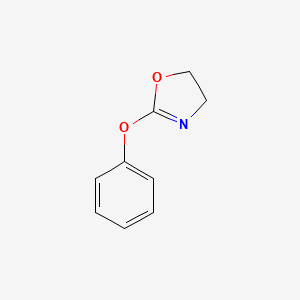

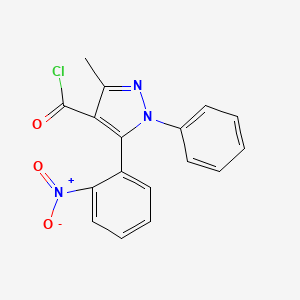
![(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one](/img/structure/B14343984.png)
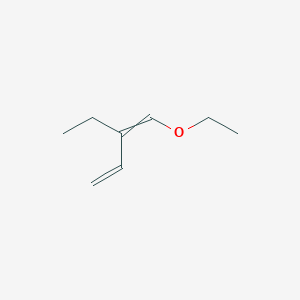
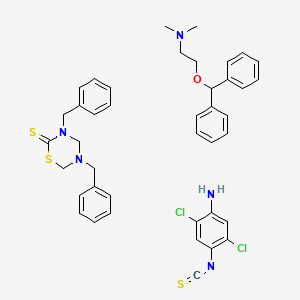
![N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride](/img/structure/B14344014.png)
